molecular formula C34H36F2S2Si2 B1507183 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophène CAS No. 1015071-21-2

2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophène

Numéro de catalogue B1507183
Numéro CAS: 1015071-21-2
Poids moléculaire: 602.9 g/mol
Clé InChI: AEOCOSISEQLPHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (dif-TES-ADT) is a small molecule organic semiconductor . It has drawn much interest as an active channel in Organic Thin Film Transistors (OTFTs) . The solubility of dif-TES-ADT in numerous solvents and amorphous polymers, its chemical stability, and its ease in processing make it a supreme candidate for high-performance devices .

Applications De Recherche Scientifique

Transistors organiques à couches minces (OTFT)

diF-TES-ADT est un semi-conducteur organique de petite taille moléculaire qui a été largement étudié pour son utilisation dans les OTFT . La solubilité, la stabilité chimique et la capacité de traitement du diF-TES-ADT dans divers solvants et polymères amorphes en font un excellent candidat pour les dispositifs à hautes performances .

Électronique imprimée à jet d'encre

Des transistors organiques à couches minces à jet d'encre imprimés à haute performance de diF-TES-ADT ont été rapportés . La morphologie du film et la structure cristalline des films de diF-TES-ADT ont été considérablement améliorées en imprimant sur une couche de poly(-méthyl styrène) pré-déposée .

Électronique flexible et imprimée

Les transistors à couches minces organiques (TFT) traités en solution ont reçu une attention considérable au cours de la dernière décennie pour leurs applications potentielles dans l'électronique flexible et imprimée .

Affichages

Le potentiel du diF-TES-ADT dans la technologie d'affichage est étroitement lié à son application dans les OTFT. La mobilité élevée du diF-TES-ADT le rend approprié pour une utilisation dans les matrices actives des écrans à diodes électroluminescentes organiques (OLED) .

Capteurs photo/chimiques

L'utilisation du diF-TES-ADT dans les capteurs photo/chimiques est une autre application prometteuse. Les transistors à couches minces organiques à base de diF-TES-ADT peuvent être utilisés pour créer des capteurs à haute sensibilité et sélectivité .

Dispositifs de mémoire

Les propriétés uniques du diF-TES-ADT le rendent adapté à une utilisation dans les dispositifs de mémoire. La mobilité élevée des porteurs de charge et la stabilité des dispositifs à base de diF-TES-ADT peuvent être exploitées pour créer des dispositifs de mémoire non volatiles à hautes performances .

Mécanisme D'action

Target of Action

The primary target of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene, also known as 2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane, is the active channel in organic thin film transistors (OTFTs) .

Mode of Action

This compound interacts with its target by forming a thin film in the active channel of OTFTs . The film morphology and crystal structure of the compound are greatly improved by printing on a predeposited poly (α-methyl styrene) (PαMS) layer . This is possibly due to the confined droplet area and thus increased intermolecular interactions .

Biochemical Pathways

The compound affects the material crystallization and film formation approach in OTFTs . This includes the surface treatment of Source/Drain metal electrodes with various self-assembled monolayers and the works on vertical phase segregation derived from blending the compound with various polymers .

Pharmacokinetics

It is known that the compound has good solubility in numerous solvents and amorphous polymers . Its chemical stability and ease in processing make it a supreme candidate for high-performance devices .

Result of Action

The result of the compound’s action is the formation of high-performance OTFTs . The compound leads to uniform and improved device performance in the predeposited blending system . Through a proper optimization of printing parameters such as substrate temperature and processing solvent, the compound-based TFTs have been achieved with an average field-effect mobility of 0.34±0.13 cm2 V-1 s-1 (max 0.64 cm2 V-1 s-1) and subthreshold slope of 0.456±0.090 V decade-1 .

Action Environment

The action of the compound is influenced by environmental factors. The device is much more sensitive to H2O vapor than O2, although both of which cause TFT instability . It has been found that by removing the water source, this change can be reversed and performance can be restored .

Orientations Futures

The progress in material crystallization and the film formation approach of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene, including the surface treatment of Source/Drain metal electrodes with various self-assembled monolayers (SAMs) and the works on vertical phase segregation derived from blending dif-TES-ADT with various polymers, are being summarized . This work will shed light on optimizing the electrical performance of dif-TES-ADT-based transistors and reveal their potential qualities, which will be useful to their applications in next-generation high-performance organic electronics .

Propriétés

IUPAC Name

2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36F2S2Si2/c1-7-39(8-2,9-3)15-13-25-27-17-23-19-33(35)38-32(23)22-30(27)26(14-16-40(10-4,11-5)12-6)28-18-24-20-34(36)37-31(24)21-29(25)28/h17-22H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCOSISEQLPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=C(SC5=C4)F)C#C[Si](CC)(CC)CC)C=C(S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36F2S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728811
Record name [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015071-21-2
Record name [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of diF-TES-ADT?

A1: The molecular formula of diF-TES-ADT is C34H40F2S2Si2, and its molecular weight is 602.96 g/mol.

Q2: What are the key structural features contributing to diF-TES-ADT's semiconducting properties?

A2: diF-TES-ADT belongs to the anthradithiophene family, known for good charge transport properties. The molecule's planar structure, facilitated by the triethylsilylethynyl side groups, allows for strong intermolecular interactions and efficient π-electron delocalization, contributing to its favorable charge carrier mobility [].

Q3: How does the presence of fluorine atoms influence diF-TES-ADT's properties?

A3: Fluorine atoms, being highly electronegative, influence the electronic properties and molecular packing of diF-TES-ADT. They contribute to a lower-lying highest occupied molecular orbital (HOMO) level, which can enhance air stability and influence charge injection/transport properties [, ].

Q4: What are the typical solvents used for processing diF-TES-ADT?

A4: diF-TES-ADT exhibits good solubility in various organic solvents, including chloroform, toluene, and chlorobenzene, making it compatible with solution-processing techniques like spin-coating, blade-coating, and inkjet printing [, , , , ].

Q5: How does the choice of substrate and its treatment affect diF-TES-ADT thin film properties?

A5: The substrate significantly influences the morphology and performance of diF-TES-ADT thin films. Studies show that surface treatments, like using self-assembled monolayers (SAMs) on gold electrodes, can improve molecular ordering and enhance charge carrier mobility in OFETs [, , ].

Q6: How stable are diF-TES-ADT based devices under ambient conditions?

A6: While diF-TES-ADT exhibits some air stability, prolonged exposure to ambient conditions, especially humidity and oxygen, can lead to degradation. Studies reveal performance degradation in OFETs due to oxidation of diF-TES-ADT upon exposure to ozone []. Encapsulation and material modifications are being explored to improve device stability [, , ].

Q7: How does the morphology of diF-TES-ADT thin films influence OFET performance?

A7: The morphology of diF-TES-ADT thin films, particularly grain size, orientation, and crystallinity, plays a crucial role in charge transport. Larger grain sizes with fewer grain boundaries are generally associated with higher charge carrier mobilities [, , , , ].

Q8: What is the role of polymer binders in diF-TES-ADT-based OFETs?

A8: Polymer binders, when blended with diF-TES-ADT, can significantly impact film formation, morphology, and charge transport. Studies show that the choice of polymer binder can affect the vertical phase segregation, crystallinity, and ultimately, the charge carrier mobility in transistors [, , , ].

Q9: What techniques are used to characterize the microstructure of diF-TES-ADT thin films?

A9: Various techniques are employed to characterize the microstructure of diF-TES-ADT thin films. These include:

  • Microscopy: Atomic force microscopy (AFM) [], scanning tunneling microscopy (STM) [, ], polarized optical microscopy (POM) [], and energy-filtered transmission electron microscopy (EF-TEM) [, ].
  • Scattering Techniques: Grazing incidence wide-angle X-ray scattering (GIWAXS) [, ] and neutron reflectivity [].
  • Spectroscopy: Ultraviolet photoelectron spectroscopy (UPS) [] and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) [].

Q10: What is the impact of charge traps on diF-TES-ADT OFET performance?

A10: Charge carrier traps, often arising from impurities or defects in the diF-TES-ADT film, can significantly hinder charge transport. Traps can reduce charge carrier mobility, increase device hysteresis, and impact overall device stability [, , ].

Q11: How is the density of trap states in diF-TES-ADT films evaluated?

A11: The density of trap states is often evaluated through temperature-dependent current-voltage (I-V) measurements [, , ]. Analyzing the temperature dependence of the OFET characteristics can provide insights into the energetic distribution and concentration of traps within the semiconductor's bandgap.

Q12: What strategies are being explored to minimize charge trapping in diF-TES-ADT devices?

A12: Several approaches are being investigated to mitigate trap-related issues:

  • Material Purification: Improving the purity of diF-TES-ADT by eliminating isomeric impurities can reduce trap density and enhance device performance [].
  • Interface Engineering: Optimizing the interface between the diF-TES-ADT layer and the dielectric material can minimize interfacial traps [, ].
  • Controlled Film Growth: Carefully controlling the deposition conditions and employing techniques like solution shearing can lead to improved film morphology with reduced defects and trap sites [].

Q13: Beyond OFETs, what other applications are being explored for diF-TES-ADT?

A13: While OFETs remain a primary focus, diF-TES-ADT's semiconducting properties make it attractive for other applications, including:

  • Phototransistors: diF-TES-ADT exhibits photoresponse, and researchers are exploring its potential in phototransistors for optical sensing applications [].
  • Memory Devices: The ability to trap charges within diF-TES-ADT films is being investigated for non-volatile memory device applications [].

Q14: What are the current challenges and future research directions for diF-TES-ADT-based technologies?

A14: Despite promising results, challenges remain in translating diF-TES-ADT's potential into practical applications. Key research areas include:

  • Enhancing Device Stability: Developing strategies to improve the long-term stability of diF-TES-ADT devices under ambient conditions is crucial [, ].
  • Large-Scale Processing: Adapting solution-processing methods like inkjet printing [, ] to enable large-area, low-cost fabrication of diF-TES-ADT devices is essential.
  • Understanding Structure-Property Relationships: Further research is needed to establish clear relationships between diF-TES-ADT's molecular structure, thin-film morphology, processing conditions, and device performance [, , , , , ].

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